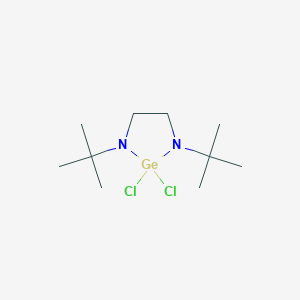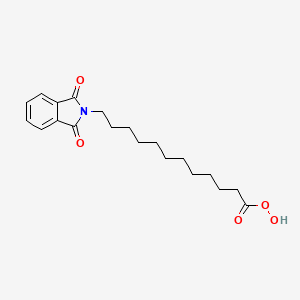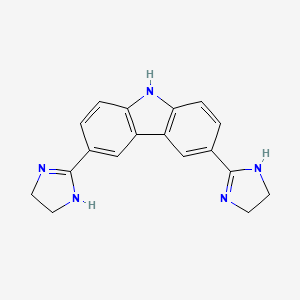
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole is a compound that belongs to the class of imidazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Métodos De Preparación
The synthesis of 3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole typically involves the condensation of carbazole with imidazole derivatives under specific reaction conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions with a suitable solvent. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole has several scientific research applications:
Chemistry: It is used in the synthesis of fluorescent materials and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include signal transduction pathways and other cellular processes .
Comparación Con Compuestos Similares
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole can be compared with other imidazole derivatives, such as:
2-(aryloxy)-3-(4,5-diaryl)-1H-imidazol-2-yl)quinolines: These compounds also exhibit fluorescent properties and are used in similar applications.
Triphenylamine-imidazole derivatives: Known for their strong fluorescence and use in optoelectronic devices.
Propiedades
Número CAS |
200205-80-7 |
|---|---|
Fórmula molecular |
C18H17N5 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole |
InChI |
InChI=1S/C18H17N5/c1-3-15-13(9-11(1)17-19-5-6-20-17)14-10-12(2-4-16(14)23-15)18-21-7-8-22-18/h1-4,9-10,23H,5-8H2,(H,19,20)(H,21,22) |
Clave InChI |
XDNFQANLIVTZPM-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=NCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)


![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
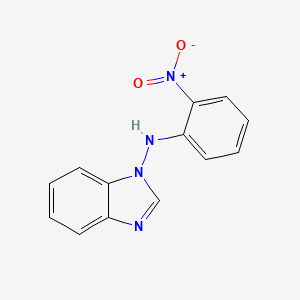
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
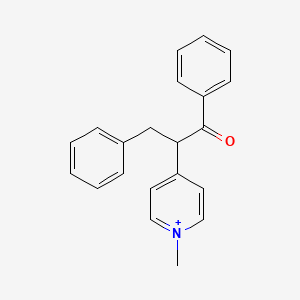
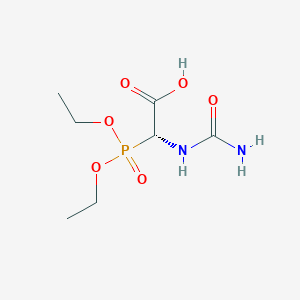

![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
